L-Serine,O-(2-aminoethyl)-
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Overview
Description
L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: L-Serine,O-(2-aminoethyl)- is used in chemical research to study amino acid derivatives and their properties .
Biology: In biological research, it is used to investigate metabolic pathways and the role of amino acid derivatives in cellular processes .
Medicine: The compound has potential therapeutic applications, including its use as an antineoplastic agent and antimicrobial agent .
Mechanism of Action
L-Serine,O-(2-aminoethyl)- exerts its effects through various mechanisms:
Neuroprotection: It activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects.
Protein Clearance: It induces the activity of autophagic-lysosomal enzymes, contributing to the clearance of misfolded proteins.
Microglial Polarization: It regulates microglial polarization, promoting the repair of white matter damage and reducing inflammation.
Comparison with Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A derivative of L-serine with roles in neurotransmission and neuroprotection.
L-4-oxalysine: Another derivative of L-serine with similar biological roles.
Uniqueness: L-Serine,O-(2-aminoethyl)- is unique due to its specific structure, which allows it to act as an antimetabolic antibiotic and participate in various biochemical pathways .
Properties
Molecular Formula |
C5H12N2O3 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
LULLRDASRDVYPV-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)CO[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)COC(C(=O)O)N |
Origin of Product |
United States |
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